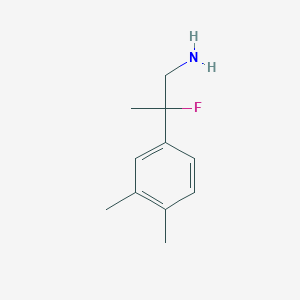

2-(3,4-Dimethylphenyl)-2-fluoropropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

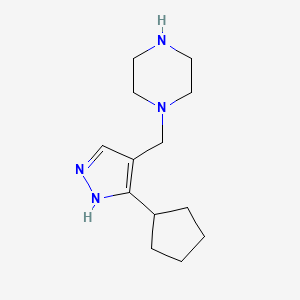

2-(3,4-Dimethylphenyl)-2-fluoropropan-1-amine (2-DFPF-1-A) is an organic compound belonging to the class of amines. It is a colorless liquid and is soluble in water, alcohol, and ether. 2-DFPF-1-A is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst in the polymerization of styrene, and a precursor in the production of pharmaceuticals.

Applications De Recherche Scientifique

Polymer Synthesis

A study by Kim et al. (2018) discusses the use of aromatic amine ligands, including derivatives similar to 2-(3,4-Dimethylphenyl)-2-fluoropropan-1-amine, in catalyst systems for polymerizing 2,6-dimethylphenol. These ligands, when combined with copper(I) chloride, showed high efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).

Fluorosensing and Chirality

Mei et al. (2006) synthesized a sterically crowded atropisomeric compound involving this compound derivatives for dual-mode enantioselective fluorosensing. This compound was effective in sensing certain amino acids and other compounds based on fluorescence lifetime and intensity (Mei et al., 2006).

Asymmetric Hydrophosphanation Reactions

Ding et al. (2010) reported on the synthesis of a chiral palladacycle using a similar amine ligand. This palladacycle was used in asymmetric hydrophosphanation reactions, demonstrating its potential in creating chiral compounds with specific stereochemistry (Ding et al., 2010).

Luminescence Sensing

Shi et al. (2015) developed lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, including derivatives of this compound. These frameworks were effective in luminescence sensing of benzaldehyde-based derivatives (Shi et al., 2015).

Enhancement of Fluorescence

Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including compounds similar to this compound. They found that these substitutions led to higher fluorescence quantum yields, indicating potential applications in optical materials and sensors (Yang et al., 2002).

Electrophilic Amination

Bombek et al. (2004) studied the electrophilic amination of phenols using diazenes, which may involve derivatives of this compound. This process resulted in the complete removal of fluorine atoms, demonstrating potential in synthetic chemistry (Bombek et al., 2004).

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-2-fluoropropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8-4-5-10(6-9(8)2)11(3,12)7-13/h4-6H,7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLKEQSFNWOWFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(CN)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)